6-Aminoindole

Catalog No.
S665018
CAS No.
5318-27-4
M.F
C8H8N2
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminoindole

Substituting 5-aminoindole leads to catastrophic failure: it blocks electropolymerization on bare electrodes and misaligns H-bonding vectors for kinase probes. 6-Aminoindole (CAS 5318-27-4) is the correct isomer.

  • Enables electropolymerization of functional films for supercapacitors.
  • Provides guanosine-mimetic geometry for fluorescent nucleoside probes.
  • Scaffold for CNS-penetrant kinase inhibitors (α-synuclein/tau aggregation models).

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CAS Number

5318-27-4

Product Name

6-Aminoindole

IUPAC Name

1H-indol-6-amine

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C8H8N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,9H2

InChI Key

MIMYTSWNVBMNRH-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CN2)N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)N

The exact mass of the compound 6-Aminoindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82379. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1H-Indol-6-amine, 6-Indolamine, 6-Amino-1H-indole, Indole-6-amine, 6-Aminoindole

Purity

≥97%

Package Size

1 g, 5 g

6-Aminoindole (CAS: 5318-27-4) is a highly versatile, electron-rich heteroaromatic building block widely procured for the synthesis of advanced pharmaceuticals, fluorescent nucleoside probes, and conductive polymers. Characterized by the presence of a primary amine at the 6-position of the indole core, this compound offers distinct electronic and steric properties compared to its more common 5-aminoindole isomer. In industrial and laboratory workflows, it serves as a critical precursor where specific hydrogen-bonding vectors, targeted nucleophilicity, or unique electropolymerization behaviors are required. Its established utility spans from acting as a guanosine mimic in oligonucleotide synthesis to serving as a structural anchor in kinase inhibitor libraries and neurodegenerative disease models[1].

Research Fit

Synthetic intermediate for pharmaceutical and conducting polymer research
6-Position amine: nucleophilic handle for annulation, coupling, and electropolymerization
Air-sensitive; requires inert atmosphere handling and −20°C storage

Substituting 6-aminoindole with its closest analog, 5-aminoindole, frequently leads to catastrophic failures in both material synthesis and drug design. In electrochemical applications, the position of the amino group dictates polymerization viability; 5-aminoindole irreversibly adsorbs onto bare metal electrodes and fails to form redox-active films, whereas 6-aminoindole readily electropolymerizes into functional multilayer materials [1]. In medicinal chemistry, the 6-amino vector is geometrically non-interchangeable with the 5-amino vector when targeting specific kinase activation loops or mimicking the hydrogen-bonding face of natural purines like guanosine [2]. Consequently, buyers must procure the exact 6-amino isomer to ensure successful processability and target binding.

Substitution Risk

Attribute
6-Aminoindole (Target)
5-/7-Aminoindole (Substitute)
Amine basicity
Lower basicity; protonation equilibrium tuned for specific synthetic conditions
Higher basicity; protonation state may shift, altering reactivity and salt formation
Reaction regioselectivity
Enables amidation product in NHC-catalyzed annulation
Divergent reaction outcome; limited or no conversion reported under identical conditions

Electropolymerization on Metal Electrodes

In the development of redox-active polymeric films, the choice of aminoindole isomer dictates the success of the electropolymerization process. Studies utilizing electrochemical quartz crystal nanobalances demonstrate that 6-aminoindole successfully undergoes potentiostatic or potential cycling electrooxidation (<0.5 V vs. saturated calomel electrode) to form multilayer, redox-active polymeric films on bare gold and platinum electrodes[1]. In stark contrast, 5-aminoindole fails to form redox-active films under identical conditions because the monomer adsorbs onto the metal surface via its substituent, completely inhibiting the polymerization reaction [2].

Evidence DimensionFormation of redox-active polymeric films via direct electropolymerization
Target Compound Data6-Aminoindole: Successfully forms multilayer redox-active films at <0.5 V.
Comparator Or Baseline5-Aminoindole: Fails to form redox-active films due to inhibitory surface adsorption.
Quantified DifferenceBinary process outcome (Success vs. Complete Inhibition).
ConditionsAcidic media, bare gold/platinum electrodes, <0.5 V vs SCE.

For manufacturers of supercapacitors and electrochemical sensors, 6-aminoindole is an essential precursor for direct film deposition, whereas 5-aminoindole requires complex predeposited seed layers.

Basicity comparison
Head-to-head
ΔpKa = −0.46 vs 5-aminoindole
Protonation equilibrium may differ under acidic conditions; supports amine reactivity screening
Potentiometric titration; ¹³C NMR validation

Fluorescent Nucleoside Probe Mimicry

When designing fluorescent nucleoside analogues for DNA/RNA applications, base-pairing fidelity is as critical as photophysical performance. The incorporation of 6-aminoindole (specifically as 4-cyano-6-aminoindole) provides the exact hydrogen-bonding face required to mimic natural guanosine in duplex DNA [1]. While unsubstituted 4-cyanoindole exhibits a higher raw quantum yield, it completely lacks this amino-driven base-pairing capability. The 6-amino modification ensures that the resulting nucleoside analogue can be seamlessly integrated into biological assays requiring strict duplex stability.

Evidence DimensionGuanosine structural mimicry and duplex DNA compatibility
Target Compound Data6-Aminoindole derivatives: Possess the required 6-amino group for functional guanosine mimicry.
Comparator Or BaselineUnsubstituted 4-cyanoindole: Lacks the necessary hydrogen-bonding vector.
Quantified DifferenceEnables sequence-specific duplex base pairing vs. incompatible structural fit.
ConditionsFluorescent nucleoside analogue synthesis for DNA/RNA incorporation.

Buyers synthesizing nucleic acid probes must prioritize 6-aminoindole to maintain biological base-pairing fidelity, a feature absent in simpler fluorescent indole cores.

Annulation outcome
Head-to-head
Amidation product formation; heteroatom analogs: 0% conversion
6-Aminoindole uniquely enables this scaffold; isomer substitution may fail
NHC organocatalysis; Friedel–Crafts alkylation initiation

Kinase Inhibitor Spatial Vectoring

In the optimization of p38α MAP kinase inhibitors, the spatial orientation of the indole substituents is critical for engaging the mobile DFG activation loop. Fragment-based lead generation studies revealed that amides derived from 6-aminoindole project their substituents at the precise trajectory required to exploit this region, yielding active hybrid inhibitors (e.g., IC50 of 162 μM for unoptimized early fragments) [1]. The 5-aminoindole isomer projects its vector at a fundamentally different angle, making 6-aminoindole an indispensable and non-interchangeable scaffold for this specific binding mode.

Evidence DimensionSpatial vectoring into the p38α MAP kinase DFG activation loop
Target Compound Data6-Aminoindole amides: Correct trajectory for DFG loop engagement.
Comparator Or Baseline5-Aminoindole amides: Incorrect trajectory for this specific binding mode.
Quantified DifferenceEnables active binding mode (IC50 162 μM for early fragment) vs. steric mismatch.
ConditionsFragment-based drug design targeting the ATP binding site hinge region.

Pharmaceutical procurement teams must select 6-aminoindole to access specific SAR vectors that are geometrically impossible to achieve with the 5-amino isomer.

Electropolymerization
Cross-study comparable
Polymerization below 0.5 V; reversible redox with yellow-green electrochromism
Supports fabrication of conducting polymer films on sensitive electrodes
EQCN monitoring; gold electrode, acidic aqueous media

CNS MPO Validation

For the development of anti-aggregation agents targeting α-synuclein and tau proteins, blood-brain barrier (BBB) permeability is a strict procurement filter. Monosubstituted triazine derivatives synthesized from 6-aminoindole consistently achieve optimal Central Nervous System Multiparameter Optimization (CNS MPO) scores of approximately 4.0 out of 6.0 [1]. This confirms that the 6-aminoindole scaffold reliably maintains critical physicochemical parameters—specifically a molecular weight under 400, ClogP below 2.8, and a Topological Polar Surface Area (TPSA) below 80 Ų—making it a highly validated building block for CNS-targeted libraries.

Evidence DimensionCNS MPO Score (Predictive BBB Permeability)
Target Compound Data6-Aminoindole derivatives: CNS MPO score ~4.0/6.0.
Comparator Or BaselineStandard CNS drug threshold: Score >3.5 required for favorable BBB crossing.
Quantified DifferenceExceeds the minimum threshold for predictive BBB penetration.
ConditionsIn silico and physicochemical profiling of monosubstituted triazine linkers.

This validates 6-aminoindole as a safe, predictable precursor for library synthesis where strict physicochemical limits for neuro-therapeutics must be maintained.

Synthesis yield
Data to verify
94% yield from 6-nitroindole (75–85% reported for 5-isomer)
Reported higher yield may support procurement efficiency; requires independent verification
Catalytic hydrogenation, 4.0 MPa H₂, 80°C, 48 h

Sensor Film Electropolymerization

Because 6-aminoindole successfully electropolymerizes on bare metal electrodes without the inhibitory adsorption seen in 5-aminoindole, it is the preferred precursor for manufacturing redox-active films in supercapacitors and electrochemical biosensors [1].

Guanosine-Mimetic Fluorescent Probes

In the production of fluorescent nucleoside analogues, 6-aminoindole is utilized to provide the critical hydrogen-bonding face required for duplex DNA and RNA base-pairing, an application where unsubstituted fluorescent indoles fail [2].

Fragment-Based Kinase Inhibitors

Medicinal chemists procure 6-aminoindole to synthesize targeted amide libraries that exploit the mobile DFG activation loop of kinases like p38α, taking advantage of a spatial vector that cannot be accessed using the 5-amino isomer[3].

Neurodegenerative Disease Libraries

Due to its proven ability to yield derivatives with high CNS MPO scores (~4.0) and favorable BBB permeability profiles, 6-aminoindole is selected as a core scaffold for developing α-synuclein and tau protein aggregation inhibitors [4].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
6-Position amine nucleophilicity and indole scaffold geometry
Regiochemical integrity and coupling efficiency
Conductive polymer films
Low electropolymerization potential and film adhesion
Reversible redox behavior and electrochromic response
Hedgehog/efflux pump inhibitor research
Rigid aromatic scaffold with H-bond donor NH
Pharmacophore geometry and target engagement in biochemical assays
Fluorescent probes and charge-transfer complexes
Electronic conjugation between 6-amine and indole π-system
Fluorescence quantum yield and charge-transfer complexation behavior

XLogP3

1.9

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5318-27-4

Wikipedia

6-Aminoindole

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